Mirabegron

Catalog No.
S548729
CAS No.
223673-61-8
M.F
C21H24N4O2S
M. Wt
396.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mirabegron

CAS Number

223673-61-8

Product Name

Mirabegron

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide

Molecular Formula

C21H24N4O2S

Molecular Weight

396.5 g/mol

InChI

InChI=1S/C21H24N4O2S/c22-21-25-18(14-28-21)12-20(27)24-17-8-6-15(7-9-17)10-11-23-13-19(26)16-4-2-1-3-5-16/h1-9,14,19,23,26H,10-13H2,(H2,22,25)(H,24,27)/t19-/m0/s1

InChI Key

PBAPPPCECJKMCM-IBGZPJMESA-N

SMILES

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O

Solubility

Soluble in DMSO.

Synonyms

2-(2-aminothiazol-4-yl)-4'-(2-((2-hydroxy-2-phenylethyl)amino)ethyl)acetanilide, Betanis, Betmiga, mirabegron, YM 178, YM-178

Canonical SMILES

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O

Description

The exact mass of the compound Mirabegron is 396.162 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Acetanilides - Supplementary Records. It belongs to the ontological category of ethanolamines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mirabegron and Lower Urinary Tract Dysfunction (LUTD):

LUTD is a functional disorder of the bladder and sphincter muscles that can cause various urinary symptoms, including incontinence. Mirabegron's ability to relax bladder muscles has led researchers to investigate its efficacy in managing different LUTD subtypes. Studies suggest that Mirabegron might improve symptoms like urgency and frequency in patients with overactive bladder, a common form of LUTD [].

Mirabegron and Urothelial Carcinoma:

Urothelial carcinoma is a type of cancer that forms in the lining of the urinary tract. Mirabegron's mechanism of action has shown promise in regulating cell growth pathways. Research is underway to explore whether Mirabegron can be used to inhibit the growth and proliferation of urothelial carcinoma cells [].

Mirabegron and Metabolic Regulation:

Mirabegron's impact on β₃-adrenergic receptors might influence metabolic functions. Studies in animals suggest that Mirabegron could potentially improve blood sugar control and insulin sensitivity []. However, more research is needed to determine if these findings translate to humans and whether Mirabegron can be used as a therapeutic strategy for metabolic disorders.

Mirabegron is a pharmaceutical compound primarily used as a treatment for overactive bladder. It functions as a selective agonist of the beta-3 adrenergic receptor, which plays a crucial role in the relaxation of the detrusor muscle in the bladder. By activating these receptors, mirabegron enhances the bladder's storage capacity and reduces the frequency of urination and urgency associated with overactive bladder conditions . The chemical formula of mirabegron is C22H29N3O2, with a molecular weight of 367.49 g/mol .

  • Mirabegron belongs to the class of beta-3 adrenergic agonists. It works by selectively activating beta-3 adrenergic receptors in the bladder wall, leading to relaxation of the smooth muscle and increased bladder capacity [, ].
  • This mechanism differs from antimuscarinic medications, which were the traditional treatment for OAB. It avoids some of the side effects associated with antimuscarinics, such as dry mouth and constipation [].
  • Mirabegron is generally well-tolerated, but common side effects include headache, high blood pressure, and urinary tract infections [].
  • Mirabegron can increase blood pressure, so monitoring is essential, especially for patients with pre-existing hypertension [].
  • Mirabegron should not be used in individuals with uncontrolled high blood pressure or severe liver impairment [].

Mirabegron undergoes various metabolic reactions within the body, primarily involving hepatic enzymes. Key metabolic pathways include:

  • Oxidation: Mediated by cytochrome P450 enzymes such as CYP3A4 and CYP2D6.
  • Glucuronidation: Involves UDP-glucuronosyltransferases, including UGT2B7 and UGT1A3.
  • Hydrolysis: Produces several metabolites that are pharmacologically inactive .

Additionally, mirabegron can participate in degradation reactions under certain conditions, such as forming a solution degradant through a Strecker-like reaction involving formaldehyde and hydrogen cyanide .

Mirabegron exhibits significant biological activity by stimulating beta-3 adrenergic receptors located in the detrusor muscle of the bladder. This stimulation leads to:

  • Relaxation of the Detrusor Muscle: Enhances bladder capacity during the storage phase of micturition.
  • Increased Urine Storage: Reduces symptoms associated with overactive bladder, such as urgency and frequency of urination .

Clinical studies have demonstrated that mirabegron effectively alleviates symptoms of overactive bladder without significantly affecting urinary flow rates or detrusor pressure .

The synthesis of mirabegron involves several chemical steps, typically starting from simple organic compounds. A common method includes:

  • Formation of Intermediates: Utilizing tetrahydrofuran as a solvent and nitrogen atmosphere to facilitate reactions.
  • Final Coupling Reactions: Leading to the formation of mirabegron through amide coupling and other transformations.

Specific synthetic pathways may vary, but they generally involve multiple stages to ensure purity and yield .

Mirabegron has been shown to interact with various drugs metabolized by the cytochrome P450 system, particularly those involving CYP2D6. Notable interactions include:

  • Increased Plasma Concentrations: In patients who are poor metabolizers of CYP2D6, leading to higher exposure levels.
  • Drug Transport Inhibition: Mirabegron can inhibit P-glycoprotein-mediated drug transport at high concentrations .

These interactions necessitate careful monitoring when co-administered with other medications that have narrow therapeutic indices.

Mirabegron shares similarities with other beta-adrenergic agonists but is unique in its selectivity for beta-3 receptors. Here are some comparable compounds:

Compound NameReceptor TargetKey Differences
SolabegronBeta-3 adrenergicSimilar mechanism but different structure
OxybutyninMuscarinic receptorsNon-selective; more side effects
DarifenacinMuscarinic receptorsPrimarily targets bladder detrusor muscle
FesoterodineMuscarinic receptorsNon-selective; broader side effect profile

Mirabegron's unique selectivity for beta-3 receptors allows it to provide effective relief from overactive bladder symptoms while minimizing adverse effects compared to non-selective agents like oxybutynin .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

396.16199719 g/mol

Monoisotopic Mass

396.16199719 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MVR3JL3B2V

GHS Hazard Statements

Aggregated GHS information provided by 8 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (87.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (62.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (37.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H351 (12.5%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H362 (12.5%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
H371 (12.5%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
H373 (62.5%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H410 (50%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Mirabegron is indicated for the treatment of overactive bladder (OAB) - with symptoms of urge urinary incontinence, urgency, and urinary frequency - either alone or in combination with [solifenacin]. It is also indicated for the treatment of neurogenic detrusor overactivity (NDO) in pediatric patients 3 years of age and older and weighing 35kg or more.
Symptomatic treatment of urgency. Increased micturition frequency and / or urgency incontinence as may occur in adult patients with overactive-bladder syndrome.
Treatment of neurogenic detrusor overactivity
Treatment of idiopathic overactive bladde

Livertox Summary

Mirabegron is a beta-3 adrenergic agonist that is used for treatment of overactive bladder syndrome. Mirabegron has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.

Drug Classes

Urologic Agents

Pharmacology

Mirabegron has little effect on the mean maximum flow rate or mean detrusor pressure at maximum flow rate in patients with lower urinary tract symptoms and bladder outlet obstruction. Furthermore, mirabegron increases blood pressure in a dose dependent manner. However, this effect is reversible when mirabegron is discontinued. Mirabegron also increases heart rate in a dose dependent manner. The dose in which half-maximal efficacy is demonstrated is 25 mg. Comparatively, the dose in which maximal efficacy is demonstrated is 100 mg.
Mirabegron is an orally bioavailable agonist of the human beta-3 adrenergic receptor (ADRB3), with muscle relaxing, neuroprotective and potential antineoplastic activities. Upon oral administration, mirabegron binds to and activates ADRB3, which leads to smooth muscle relaxation. Mirabegron also restores sympathetic stimulation in mesenchymal stem cell (MSC) niches, inhibits JAK2-mutated hematopoietic stem cell (HSC) expansion and blocks the progression of myeloproliferative neoplasms (MPNs). Lack of sympathetic stimulation of the MSC and HSC niche is associated with the development of MPNs.

MeSH Pharmacological Classification

Urological Agents

ATC Code

G04BD12
G - Genito urinary system and sex hormones
G04 - Urologicals
G04B - Urologicals
G04BD - Drugs for urinary frequency and incontinence
G04BD12 - Mirabegron

Mechanism of Action

Mirabegron is a potent and selective agonist of beta-3 adrenergic receptors. The activation of beta-3 receptors relaxes detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle, which increases the bladder's storage capacity thereby alleviating feelings of urgency and frequency.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB3 [HSA:155] [KO:K04143]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

223673-61-8

Absorption Distribution and Excretion

The absolute bioavailability of orally administered mirabegron ranges from 29% at a dose of 25 mg to 35% at a dose of 50 mg. The Tmax for the extended-release tablet and suspension formulations are approximately 3.5 hours, while the Tmax for the granule formulation is 4-5 hours. Both Cmax and AUC increase more than dose proportionally - an increase in dose from 50mg to 100mg results in a 2.9- and 2.6-fold increase in Cmax and AUC, respectively, whereas an increase from 50mg to 200mg results in a 8.4- and 6.5-fold increase in Cmax and AUC, respectively. Steady-state concentrations of mirabegron are achieved after approximately 7 days of once-daily administration.
Of a 160mg radiolabeled dose administered to healthy volunteers, approximately 55% of the radioactivity was recovered in the urine and 34% in the feces. Approximately 25% of unchanged mirabegron was recovered in the urine while 0% was recovered in the feces. Renal elimination is achieved primarily via active tubular secretion with some contribution by glomerular filtration.
Following intravenous administration, mirabegron has an apparent steady-state volume of distribution (Vd) of 1670 L indicating extensive distribution.
Total plasma clearance following intravenous administration is approximately 57 L/h, with renal clearance accounting for roughly 25% at approximately 13 L/h.

Metabolism Metabolites

Mirabegron is extensively metabolized via a number of mechanisms, although unchanged parent drug is still the major circulating component following oral administration. Presumed metabolic pathways and their resultant metabolites include amide hydrolysis (M5, M16, M17), glucuronidation (mirabegron O-glucuronide, N-glucuronide, N-carbamoylglucuronide, M12), and secondary amine oxidation or dealkylation (M8, M9, M15), amongst others. The enzymes responsible for the oxidative metabolism of mirabegron are thought to be CYP3A4 and CYP2D6, while the UDP-glucuronosyltransferases responsible for conjugation reactions have been identified as UGT2B7, UGT1A3, and UGT1A8. Other enzymes that may be involved in the metabolism of mirabegron include butylcholinesterase and possibly alcohol dehydrogenase.

Wikipedia

Mirabegron
AB-CHMINACA

Biological Half Life

The mean terminal elimination half-life of mirabegron in adults being treated for overactive bladder is approximately 50 hours. In pediatric patients receiving the granule formulation for the treatment of neurogenic detrusor overactivity, the mean terminal elimination half-life is approximately 26-31 hours.

Use Classification

Human drugs -> Urologicals -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Rechberger T, Kulik-Rechberger B, Miotła P, Wróbel A. [The new era in the pharmacological treatment of overactive bladder (OAB): mirabegron--a new selective beta3agonist]. Ginekol Pol. 2014 Mar;85(3):214-9. Review. Polish. PubMed PMID: 24783434.
2: Imran M, Najmi AK, Tabrez S. Mirabegron for overactive bladder: a novel, first-in-class β3-agonist therapy. Urol J. 2013 Sep 26;10(3):935-40. Review. PubMed PMID: 24078498.
3: Sanford M. Mirabegron: a review of its use in patients with overactive bladder syndrome. Drugs. 2013 Jul;73(11):1213-25. doi: 10.1007/s40265-013-0086-3. Review. PubMed PMID: 23818156.
4: Bridgeman MB, Friia NJ, Taft C, Shah M. Mirabegron: β3-adrenergic receptor agonist for the treatment of overactive bladder. Ann Pharmacother. 2013 Jul-Aug;47(7-8):1029-38. doi: 10.1345/aph.1S054. Epub 2013 Jun 11. Review. PubMed PMID: 23757386.
5: Kashyap M, Tyagi P. The pharmacokinetic evaluation of mirabegron as an overactive bladder therapy option. Expert Opin Drug Metab Toxicol. 2013 May;9(5):617-27. doi: 10.1517/17425255.2013.786700. Epub 2013 Apr 4. Review. PubMed PMID: 23550899.
6: Suzuki M, Ukai M, Sasamata M, Seki N. [Pharmacological and clinical profile of mirabegron (Betanis(®)): a new therapeutic agent for overactive bladder]. Nihon Yakurigaku Zasshi. 2012 May;139(5):219-25. Review. Japanese. PubMed PMID: 22687876.
7: Bhide AA, Digesu GA, Fernando R, Khullar V. Use of mirabegron in treating overactive bladder. Int Urogynecol J. 2012 Oct;23(10):1345-8. Epub 2012 Mar 13. Review. PubMed PMID: 22411211.
8: Bhide AA, Digesu GA, Fernando R, Khullar V. Mirabegron - a selective β3-adrenoreceptor agonist for the treatment of overactive bladder. Res Rep Urol. 2012 Jul 16;4:41-5. doi: 10.2147/RRU.S28930. eCollection 2012. Review. PubMed PMID: 24199179; PubMed Central PMCID: PMC3806442.
9: Tyagi P, Tyagi V, Chancellor M. Mirabegron: a safety review. Expert Opin Drug Saf. 2011 Mar;10(2):287-94. doi: 10.1517/14740338.2011.542146. Epub 2010 Dec 9. Review. PubMed PMID: 21142693.

Explore Compound Types